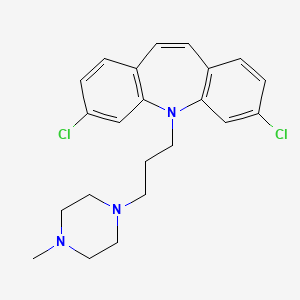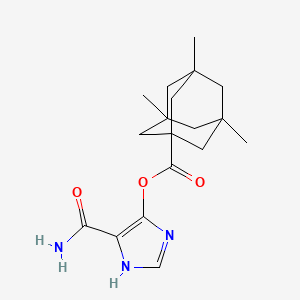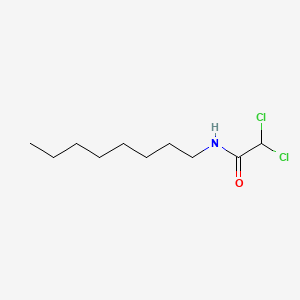![molecular formula C5H7N3O3 B13803013 3-[[(Hydroxyimino)acetyl]amino]propenamide CAS No. 2508-65-8](/img/structure/B13803013.png)
3-[[(Hydroxyimino)acetyl]amino]propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[(Hydroxyimino)acetyl]amino]propenamide is a chemical compound with the molecular formula C5H7N3O3 and a molecular weight of 157.13 g/mol It is known for its unique structure, which includes a hydroxyimino group, an acetyl group, and a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(Hydroxyimino)acetyl]amino]propenamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-aminopropenamide with hydroxylamine and acetic anhydride. The reaction is carried out in a suitable solvent, such as ethanol, at a temperature range of 0-5°C to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[[(Hydroxyimino)acetyl]amino]propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[[(Hydroxyimino)acetyl]amino]propenamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[(Hydroxyimino)acetyl]amino]propenamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The acetyl group may also play a role in modulating the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropenamide: Lacks the hydroxyimino and acetyl groups, making it less reactive.
Hydroxyiminoacetic acid: Contains the hydroxyimino group but lacks the propenamide moiety.
Acetylaminopropenamide: Contains the acetyl group but lacks the hydroxyimino group.
Uniqueness
3-[[(Hydroxyimino)acetyl]amino]propenamide is unique due to the presence of both the hydroxyimino and acetyl groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2508-65-8 |
|---|---|
Molecular Formula |
C5H7N3O3 |
Molecular Weight |
157.13 g/mol |
IUPAC Name |
3-[(2-hydroxyiminoacetyl)amino]prop-2-enamide |
InChI |
InChI=1S/C5H7N3O3/c6-4(9)1-2-7-5(10)3-8-11/h1-3,11H,(H2,6,9)(H,7,10) |
InChI Key |
QSQKMLSXKVSYMJ-UHFFFAOYSA-N |
Canonical SMILES |
C(=CNC(=O)C=NO)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B13802943.png)
![tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate](/img/structure/B13802948.png)

![2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2S,3S,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B13802967.png)
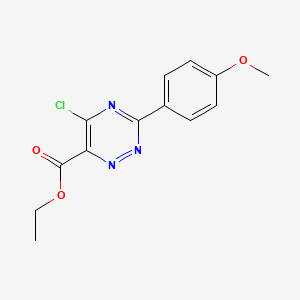
![4-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-3-amine](/img/structure/B13802972.png)

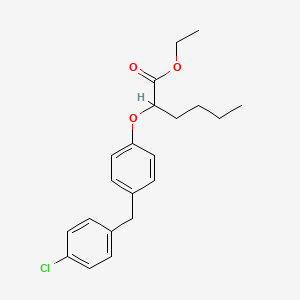
![4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one](/img/structure/B13802989.png)
